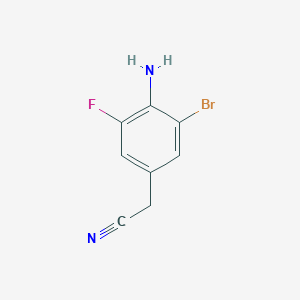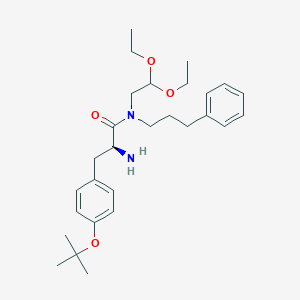
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxyphenyl group, and a diethoxyethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-methoxyphenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- (S)-2-Amino-3-(4-ethoxyphenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-dimethoxyethyl)-N-(3-phenylpropyl)propanamide
Uniqueness
What sets (S)-2-Amino-3-(4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H42N2O4 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C28H42N2O4/c1-6-32-26(33-7-2)21-30(19-11-14-22-12-9-8-10-13-22)27(31)25(29)20-23-15-17-24(18-16-23)34-28(3,4)5/h8-10,12-13,15-18,25-26H,6-7,11,14,19-21,29H2,1-5H3/t25-/m0/s1 |
InChI Key |
KANSHMZLUJGNHH-VWLOTQADSA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


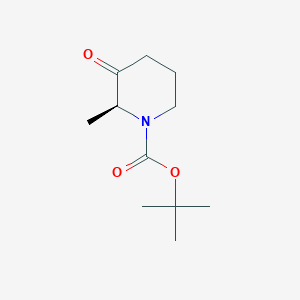
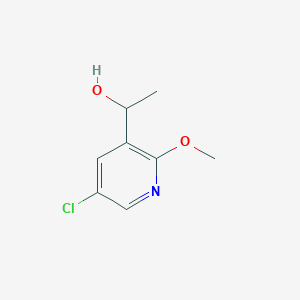
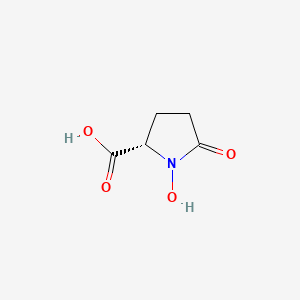
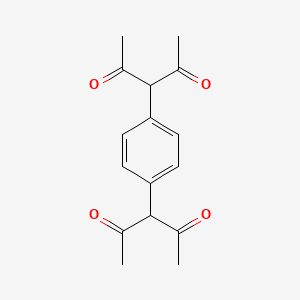
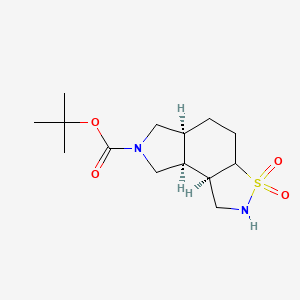
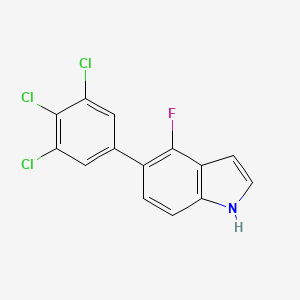
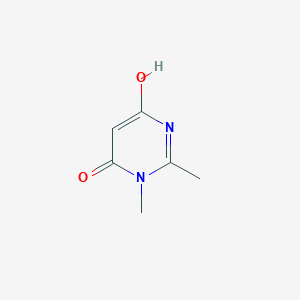
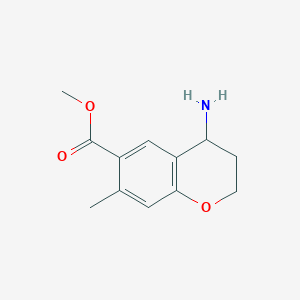
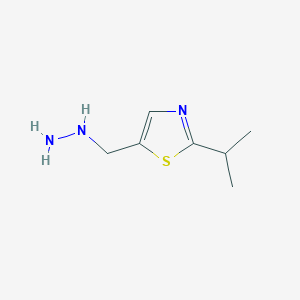
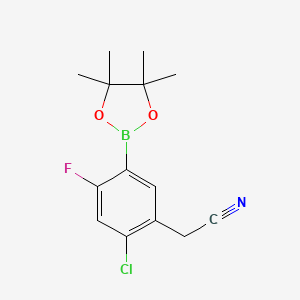
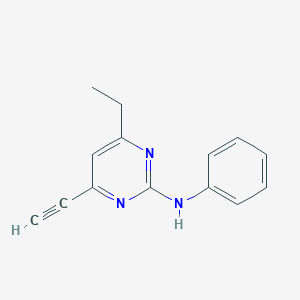
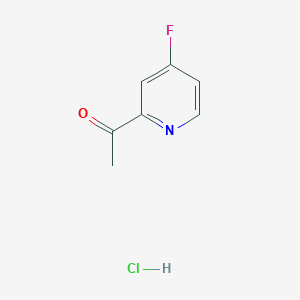
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
